2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine
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Overview
Description
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Preparation Methods
The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the desired compound.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Chemical Reactions Analysis
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer agents due to its ability to inhibit various biological targets.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways . This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[2,1-f][1,2,4]triazine-based Drugs: Compounds like remdesivir and brivanib alaninate contain the pyrrolo[2,1-f][1,2,4]triazine core and are used as antiviral and anticancer agents, respectively.
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(4-11)8-3-9-10(15-2)12-6-13-14(9)5-8/h3,5-7H,4,11H2,1-2H3 |
InChI Key |
RLRFQQRLHZOVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN2C(=C1)C(=NC=N2)OC |
Origin of Product |
United States |
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